7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of quinolone derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves multiple steps. One common method includes the following steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester. This step typically requires acidic or basic conditions and elevated temperatures.
Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction with an appropriate piperazine derivative.
Acetylation: The piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride.
Final Coupling: The final coupling involves the reaction of the intermediate with 2-methoxyethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the quinolone core.
Reduction: Reduction reactions can target the carbonyl groups in the structure.
Substitution: The fluoro group and the acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted derivatives with different functional groups replacing the fluoro or acetyl groups.
Scientific Research Applications
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-acetylpiperazin-1-yl)-7-methoxyquinolin-3-yl]methyl}-N-(2-methoxyethyl)-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one
Uniqueness
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C21H27FN4O4 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(2-methoxyethyl)-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H27FN4O4/c1-4-24-13-16(21(29)23-5-10-30-3)20(28)15-11-17(22)19(12-18(15)24)26-8-6-25(7-9-26)14(2)27/h11-13H,4-10H2,1-3H3,(H,23,29) |
InChI Key |
LLMMWEKRTJEJPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C)F)C(=O)NCCOC |
Origin of Product |
United States |
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